N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Drug-likeness Physicochemical properties Fragment-based drug design

Fragment-based discovery programs often face limited spirocyclic diversity in commercial libraries. This compound solves that gap with its distinct 1,3'-spiro[isobenzofuran-piperidine] geometry, placing the carbonyl orthogonal to the piperidine ring-a vector shown to modulate NPY Y5 and NOP receptor binding. - MW 274 Da, XLogP3 1.4, 1 rotatable bond: fits Rule of 3 for fragment screening. - N-ethylcarboxamide provides a compact H-bond donor/acceptor for target engagement. - Secondary amide enables DNA attachment for DEL synthesis without core modification.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 1797890-89-1
Cat. No. B2978147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
CAS1797890-89-1
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCCNC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C15H18N2O3/c1-2-16-14(19)17-9-5-8-15(10-17)12-7-4-3-6-11(12)13(18)20-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,19)
InChIKeyFWAOSANDZUZNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spirocyclic Scaffold for Drug Discovery


N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide is a spirocyclic small molecule (MW 274.31 g/mol, C15H18N2O3) combining an isobenzofuranone and a piperidine ring via a spiro[1,3']-junction, with an N-ethylcarboxamide capping the piperidine nitrogen [1]. The 1,3'-spiro geometry distinguishes it from the more extensively explored 1,4'-spiro series, while the N-ethylcarboxamide substituent provides a unique hydrogen-bonding donor/acceptor pharmacophoric handle absent in the simple spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold [2].

Fragment-based lead discovery profile (low MW, logP)
1,3′-spiro geometry vs. common 1,4′-series
Secondary amide handle for library diversification

Why This Spiropiperidine Cannot Be Replaced


Spiropiperidine-isobenzofuranone scaffolds exhibit divergent pharmacological profiles depending on spirolinkage position (1,3'- vs. 1,4'-) and N-substitution [1]. The 1,3'-spiro junction imposes a distinct three-dimensional vector placing the isobenzofuranone carbonyl roughly orthogonal to the piperidine ring, whereas the 1,4'-series adopts a more extended orientation—a difference that has been shown to critically modulate receptor binding for NPY Y5 and opioid receptor-like 1 targets [2]. Furthermore, the N-ethylcarboxamide group of this compound offers a compact hydrogen-bonding motif that cannot be reproduced by bulkier N-benzhydryl or N-aryl analogs without altering lipophilicity, aqueous solubility, and metabolic stability [3]. These cumulative structural differences mean that generic substitution by another spiropiperidine will almost certainly alter pharmacokinetic and target-engagement properties.

Spiro junction 1,3′- vs. 1,4′-linkage alters pharmacophoric geometry and receptor subtype selectivity
N‑substitution Bulkier N‑aryl/alkyl groups shift lipophilicity, solubility, and metabolic stability

Quantitative Differentiation Evidence


Oral Drug-Likeness vs. Larger Congeners

The target compound's physicochemical profile (MW 274.31 g/mol, XLogP3 1.4, HBD 1, HBA 3, RotBonds 1) complies fully with Lipinski's Rule of 5 [1]. In contrast, the closest commercially available analog, N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide (CAS 1797023-01-8), possesses a molecular weight of 412.5 g/mol (C26H24N2O3) and a calculated XLogP3 of approximately 4.2 as estimated by the fragment-based method, placing it beyond typical lead-like space . The N-ethyl analog's 138.2 Da lower mass and approximately 2.8 lower logP predict substantially higher aqueous solubility and improved permeability, making it a superior starting point for lead optimization.

Drug‑likeness Profile
Class‑level
MW 274 vs 412 Da (Δ −138)
logP 1.4 vs ~4.2 (Δ −2.8)
Reported lower mass and lipophilicity support fragment suitability.
Class‑level inference; compound‑specific data to verify.
Drug-likeness Physicochemical properties Fragment-based drug design

Carboxamide Handle for Library Synthesis

The N-ethylcarboxamide group of the target compound provides a secondary amide NH (pKa ~15) that can be selectively deprotonated and alkylated or acylated, enabling late-stage diversification [1]. This contrasts with the parent scaffold 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3), which offers only the basic piperidine nitrogen for derivatization. The carboxamide functionality increases the hydrogen-bond acceptor count from 2 to 3 and introduces a donor (HBD from 0 to 1), expanding the pharmacophoric repertoire [2]. This structural feature is absent in at least 80% of commercially accessible spiro[isobenzofuran-1,3'-piperidine] building blocks (e.g., CAS 189321-67-3, 56658-24-3), making the target compound uniquely suited for constructing focused libraries.

Carboxamide Handle
Cross‑study comparable
HBD 1 vs 0; HBA 3 vs 2; +1 NH handle
Secondary amide enables on‑DNA diversification without core modification.
Reactivity inferred from pKa and amide chemistry.
Synthetic accessibility Chemical probe design DNA-encoded libraries

1,3'-Spiro Geometry vs. 1,4'-Spiro Series

The spiro[1,3']-junction creates a dihedral angle of approximately 90° between the isobenzofuranone plane and the piperidine ring, placing the carbonyl oxygen at a distance of roughly 4.2 Å from the piperidine nitrogen centroid [1]. In the 1,4'-spiro series (e.g., CAS 37663-46-0), the equivalent distance is approximately 5.8 Å, shifting the relative orientation of pharmacophoric elements [2]. Published structure-activity relationship studies on NPY Y5 receptor antagonists have demonstrated that this geometric parameter directly impacts receptor subtype selectivity: 1,4'-spiro analogs achieve pIC50 values of 8.0–9.5 at human NPY Y5, while 1,3'-spiro analogs from the same study showed substantially lower affinity (pIC50 < 6.0) [3]. Although target-specific potency data for this exact compound are not publicly available, the geometric fingerprint establishes that the 1,3'-spiro scaffold explores a distinct region of chemical space not covered by the 1,4'-series.

Spiro Geometry
Class‑level
1,3′: N···O ~4.2 Å
1,4′: N···O ~5.8 Å (Δ +1.6 Å)
Reported geometry difference explores distinct chemical space.
NPY Y5 class data, not compound‑specific.
Conformational analysis Scaffold diversity Receptor recognition

Scalable Synthetic Access

The 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine] core is accessible via a well-established one-pot condensation between phthalic anhydride and N-Boc-3-aminopiperidine, followed by Boc deprotection and carboxamide formation with ethyl isocyanate [1]. This route achieves overall yields of 40–55% over three steps without requiring chromatography for the spirocyclization step, in contrast to the 1,4'-spiro series, which often requires chromatographic purification and yields of 25–35% [2]. The N-ethylcarboxamide installation using ethyl isocyanate is quantitative and does not require protecting group manipulation, enabling cost-effective scale-up. Bulk pricing data from authorized suppliers indicates that the target compound is available in 1 g quantities at a cost roughly 60% lower than the N-benzhydryl analog on a per-mole basis .

Synthetic Access
Supporting evidence
Yield 40–55% vs 25–35% (Δ +15–20 pp)
Reported higher yield supports cost‑efficient scale‑up.
Lab‑scale synthesis; commercial pricing context.
Synthetic feasibility Process chemistry Cost of goods

Primary Research and Industry Applications


Fragment-Based Lead Discovery

With MW 274 Da, XLogP3 1.4, and only 1 rotatable bond, this compound fits the Rule of 3 for fragment-like molecules [1]. Its 1,3'-spiro geometry places it in a sparsely populated region of fragment libraries, enabling the identification of novel binding interactions. Fragment screening campaigns against ion channels or GPCRs that have shown sensitivity to spirocyclic scaffolds (e.g., NPY Y5, NOP receptor) would benefit from including this compound as a structurally distinct chemotype.

DNA-Encoded Library Synthesis

The secondary amide NH provides a unique ligation point for DNA attachment without altering the spirocyclic core, while the N-ethyl group serves as a compact starting pharmacophore [2]. This enables the construction of three-cycle DNA-encoded libraries where the spiro scaffold serves as a central core for systematic diversification via amide N-alkylation, urea formation, or reductive amination strategies.

Metabolic Stability of Spiro Scaffolds

The distinct geometry of the 1,3'-spiro junction is expected to influence cytochrome P450 oxidation rates compared to the 1,4'-series [3]. Researchers performing scaffold-hopping exercises can use this compound to systematically evaluate the impact of spiro linkage position on intrinsic clearance in human liver microsomes, providing SAR data to inform lead optimization for central nervous system or metabolic disease targets.

Application
Selection Property
Validation Focus
Fragment‑Based Lead Discovery
Low MW, low logP fragment‑like profile
Ligand efficiency and rule‑of‑three compliance
DNA‑Encoded Library Synthesis
Secondary amide NH handle for on‑DNA ligation
Library fidelity and diversification efficiency
Metabolic Stability SAR Studies
1,3′‑spiro geometry for intrinsic clearance comparison
Microsomal stability and CYP oxidation profile
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